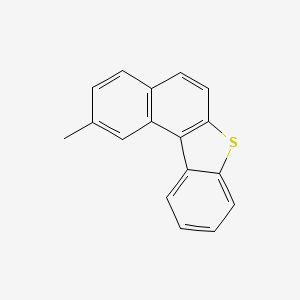

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl-

Description

BenchChem offers high-quality Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84258-64-0 |

|---|---|

Molecular Formula |

C17H12S |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

2-methylnaphtho[2,1-b][1]benzothiole |

InChI |

InChI=1S/C17H12S/c1-11-6-7-12-8-9-16-17(14(12)10-11)13-4-2-3-5-15(13)18-16/h2-10H,1H3 |

InChI Key |

MSIKXYRODWFYRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4S3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 2-methylbenzo(b)naphtho(1,2-d)thiophene, from its constituent functional groups to its precise isomeric form.

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-methylbenzo(b)naphtho(1,2-d)thiophene, the FTIR spectrum would be expected to display a series of characteristic absorption bands that confirm its key structural features.

Aromatic C-H Stretching: Sharp bands would appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the fused aromatic rings.

Aliphatic C-H Stretching: Absorptions corresponding to the methyl (-CH₃) group would be observed in the 2975-2850 cm⁻¹ region.

Aromatic C=C Stretching: A series of medium to strong bands between 1620 cm⁻¹ and 1450 cm⁻¹ would signify the skeletal C=C stretching vibrations within the benzo and naphtho ring systems.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region would provide information about the substitution pattern on the aromatic rings.

C-S Vibrations: The carbon-sulfur bond within the thiophene (B33073) ring gives rise to weaker absorptions, which are often difficult to assign definitively but typically appear in the fingerprint region below 800 cm⁻¹.

Vapor phase IR spectroscopy, while less common, could provide a spectrum of the isolated molecule free from intermolecular interactions that occur in the solid or liquid state, offering a clearer view of the fundamental vibrational modes.

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of complex mixtures of PASHs, such as those found in fossil fuels and environmental samples. acs.orgresearchgate.net This technique combines the powerful separation capabilities of gas chromatography with the sensitive detection and structural information provided by mass spectrometry.

For 2-methylbenzo(b)naphtho(1,2-d)thiophene (C₁₇H₁₂S), the mass spectrum would be characterized by a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 248.34, confirming its elemental composition. nist.govnist.govnist.gov The fragmentation pattern under electron ionization (EI) would likely show a significant peak at m/z 233, corresponding to the loss of a methyl radical ([M-15]⁺), which is a characteristic fragmentation for methylated polycyclic aromatic compounds.

A primary challenge in PASH analysis is the differentiation of numerous possible isomers, which often exhibit nearly identical mass spectra. acs.org Gas chromatography excels in this regard by separating isomers based on their differing boiling points and affinities for the GC column's stationary phase. nih.gov The retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification. By comparing the retention index of an unknown peak to the indices of known standards, isomers can be reliably differentiated.

The following table presents the retention indices for several methylbenzo[b]naphthothiophene isomers on a non-polar stationary phase, illustrating how GC can effectively separate these structurally similar compounds.

| Compound | Retention Index (RI) | Reference |

|---|---|---|

| 5-Methylbenzo[b]naphtho[2,1-d]thiophene | 408.94 | nist.gov |

| Benzo[b]naphtho[1,2-d]thiophene (B1207054) (Parent Compound) | 395.03 | nist.gov |

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods reveal molecular structure, X-ray crystallography provides definitive information about the arrangement of molecules in the solid state.

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. Although a specific crystal structure for 2-methylbenzo(b)naphtho(1,2-d)thiophene has not been reported in the reviewed literature, studies on related thiophene-fused polycyclic aromatics demonstrate the power of this technique. nih.govmdpi.com An XRD analysis would confirm the planarity of the fused ring system and the precise geometry of the methyl group relative to the core structure. researchgate.net

Spectroelectrochemical Methods for Electronic Structure Probing

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Visible) to study the properties of electrochemically generated species. This method is highly valuable for characterizing the electronic structure of π-conjugated materials, including thiophene-based compounds. scielo.bruni-halle.de

By applying a potential to a solution of 2-methylbenzo(b)naphtho(1,2-d)thiophene, it is possible to generate its radical cation (via oxidation) or radical anion (via reduction). Spectroelectrochemistry allows for the simultaneous monitoring of the changes in the UV-Vis absorption spectrum as these charged species are formed. uni-halle.de The appearance of new absorption bands at lower energies is characteristic of the formation of these radical ions. Analysis of the electrochemical data provides values for the oxidation and reduction potentials, which can be directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. mdpi.com These parameters are crucial for understanding the compound's potential use in organic electronic devices. nih.govscielo.br

Cyclic Voltammetry for Redox Behavior

The redox potentials of such compounds are influenced by their molecular structure, including the extent of π-conjugation and the nature of any substituents. For instance, in related benzothiophene (B83047) derivatives, the introduction of electron-donating groups, such as a methyl group, typically lowers the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would be expected to increase the oxidation potential.

In a typical cyclic voltammetry experiment for a compound like 2-methylbenzo[b]naphtho[1,2-d]thiophene, one would expect to observe at least one reversible or quasi-reversible oxidation wave, corresponding to the formation of a radical cation. The potential at which this oxidation occurs is a key parameter, providing information about the energy of the highest occupied molecular orbital (HOMO). The stability of the resulting radical cation can be assessed by the reversibility of the wave; a chemically reversible wave indicates a stable radical species on the timescale of the experiment.

Further oxidation steps at higher potentials may also be possible, corresponding to the formation of a dication. The reduction behavior, which relates to the energy of the lowest unoccupied molecular orbital (LUMO), could also be investigated, although polycyclic aromatic hydrocarbons and their derivatives are generally more difficult to reduce.

The electrochemical behavior of similar compounds, such as benzo[1,2-b:4,5-b′]dithiophene derivatives, has been studied, revealing that side chains significantly impact their electrochemical properties. These studies can serve as a proxy for estimating the redox characteristics of 2-methylbenzo[b]naphtho[1,2-d]thiophene.

Table 1: Representative Redox Potentials of a Related Thiophene Derivative

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |

| Benzo[1,2-b:4,5-b′]dithiophene Derivative | 0.5 - 1.0 | -1.5 to -2.0 |

Note: The data in this table is illustrative and based on values for related compounds. Actual values for 2-methylbenzo[b]naphtho[1,2-d]thiophene may vary.

Optical Spectroscopy for Electronic Transitions

Optical spectroscopy, particularly UV-visible absorption and photoluminescence spectroscopy, is a fundamental tool for characterizing the electronic transitions in conjugated molecules like 2-methylbenzo[b]naphtho[1,2-d]thiophene. While specific spectral data for this exact compound is not available, the optical properties of the parent compound, benzo[b]naphtho[1,2-d]thiophene, and its derivatives have been investigated, offering a basis for understanding its electronic behavior.

The UV-visible absorption spectrum of such a π-conjugated system is expected to exhibit multiple absorption bands in the ultraviolet and possibly the visible region. These bands arise from the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals (e.g., π → π* transitions). The position (λmax) and intensity (molar absorptivity, ε) of these bands provide information about the energy gaps between electronic states and the probability of the transitions. The addition of a methyl group to the benzo[b]naphtho[1,2-d]thiophene core is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-donating nature, which raises the energy of the HOMO.

Photoluminescence (fluorescence and phosphorescence) spectroscopy provides insights into the de-excitation pathways of the molecule after it has absorbed light. Following excitation, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically mirror-imaged to the lowest energy absorption band and occurs at longer wavelengths (lower energy) due to energy loss through vibrational relaxation in the excited state (Stokes shift).

Studies on benzo[b]naphtho[1,2-d]thiophene sulfoxides have shown that these compounds can be highly fluorescent. researchgate.net The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. The emission color and quantum yield are sensitive to the molecular structure and the solvent environment. For instance, increasing solvent polarity has been observed to cause a red-shift in the emission and a decrease in the quantum yield for related compounds. researchgate.net

Table 2: Representative Optical Properties of a Related Thiophene Derivative

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Benzo[b]naphtho[1,2-d]thiophene Derivative | 350 - 450 | 400 - 550 | 0.1 - 0.9 |

Note: The data in this table is illustrative and based on values for related compounds. Actual values for 2-methylbenzo[b]naphtho[1,2-d]thiophene may vary.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) for Molecular Orbitals (HOMO/LUMO) and Energy Gaps

No published data available.

Thermodynamic Stability and Isomerization Energies

No published data available.

Reaction Mechanism Predictions and Selectivity Analysis

Transition State Analysis in Synthetic Pathways

No published data available.

Mechanistic Insights into Electrophilic Reactivity

No published data available.

Prediction of Spectroscopic Signatures

No published data available.

Structure-Property Relationships Derived from Theoretical Models

Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between the molecular structure of "2-methylbenzo[b]naphtho[1,2-d]thiophene" and its physicochemical properties. By employing quantum chemical calculations, researchers can elucidate electronic structure, molecular geometry, and reactivity, offering insights that complement experimental findings. While specific theoretical studies on 2-methylbenzo[b]naphtho[1,2-d]thiophene are not extensively detailed in the public domain, valuable inferences can be drawn from computational analyses of closely related substituted benzo[b]thiophene derivatives. These studies help to establish a foundational understanding of how structural modifications influence the molecule's behavior.

One of the key areas of investigation in computational studies of such polycyclic aromatic sulfur heterocycles is the prediction of reactivity towards electrophilic substitution. sci-hub.se Theoretical models can determine the most probable sites for electrophilic attack by analyzing the electron density distribution and the stability of potential intermediates. For the broader class of benzo[b]thiophenes, it is established that all positions within the fused ring system are generally more reactive towards electrophiles than the benzene (B151609) ring. sci-hub.se The reactivity of these positions typically follows a specific order, which can be predicted through computational methods. sci-hub.se

Detailed Research Findings

Quantum chemical studies on analogous compounds, such as 3-acetyl-2-methylbenzo[b]thiophene, have utilized various computational methods to analyze their electronic structure and predict reactivity. sci-hub.se These methods include semi-empirical approaches like MNDO (Modified Neglect of Diatomic Overlap), as well as more rigorous ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, often with basis sets like 3-21G. sci-hub.se Such studies provide detailed information on geometric parameters, including bond lengths and angles, which are fundamental to understanding the molecule's stability and electronic properties.

For instance, calculations on related benzo[b]thiophene molecules have shown that the lengths of the sulfur-carbon bonds (S-C) are typically in the range of 1.730 Å to 1.758 Å, as predicted by higher-level methods like HF/6-31G, B3LYP/6-31G*, and MP2/6-311G . sci-hub.se These calculated values are in close agreement with experimental data for benzo[b]thiophene and dibenzothiophene, which report S-C bond lengths of approximately 1.75 Å. sci-hub.se

The analysis of the electronic structure and relative energies of protonated forms of these molecules can successfully predict the regioselectivity of electrophilic reactions like acylation. sci-hub.se By comparing the calculated energies of various cationic intermediates, researchers can identify the most stable, and therefore most likely, products of a reaction. sci-hub.se This approach has been shown to align with experimental observations, confirming the predictive power of these theoretical models. sci-hub.se

The following interactive table presents calculated bond lengths for a related compound, 3-acetyl-2-methylbenzothiophene, using different theoretical methods. This data illustrates how computational chemistry provides precise structural information.

Calculated Bond Lengths (Å) for 3-acetyl-2-methylbenzothiophene

| Bond | MNDO Method | HF/3-21G Method |

|---|---|---|

| S(1)—C(2) | 1.69 | 1.80 |

| S(1)—C(7a) | 1.77 | 1.78 |

| C(2)—C(3) | 1.41 | 1.38 |

| C(3)—C(3a) | 1.47 | 1.47 |

| C(3a)—C(4) | 1.40 | 1.39 |

| C(3a)—C(7a) | 1.43 | 1.42 |

| C(4)—C(5) | 1.39 | 1.39 |

| C(5)—C(6) | 1.41 | 1.39 |

| C(6)—C(7) | 1.39 | 1.38 |

| C(7)—C(7a) | 1.41 | 1.40 |

Reactivity and Reaction Pathways of Benzo B Naphtho 1,2 D Thiophene, 2 Methyl

Electrophilic and Nucleophilic Substitution Reactions

The 2-methyl group is an activating, ortho-para directing group. libretexts.org In the context of the benzo[b]thiophene system, electrophilic attack typically occurs at the C3 position. However, in this specific molecule, the fusion of the naphtho group alters the electron density. Based on analogous systems, electrophilic attack is anticipated at positions that lead to the most stable carbocation intermediate, which is delocalized over the extensive π-system. masterorganicchemistry.com Potential sites for substitution include positions on both the thiophene (B33073) and naphtho rings. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitration on the naphthyl ring system, potentially at positions ortho or para to the thiophene fusion. |

| Bromination | Br₂ / FeBr₃ | Bromination on the naphthyl ring system. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylation on the naphthyl ring system. |

Nucleophilic Aromatic Substitution (SNAr) is less common for electron-rich aromatic systems like benzo[b]naphtho[1,2-d]thiophene (B1207054). These reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govnih.gov Therefore, the parent molecule is not expected to undergo SNAr reactions under standard conditions. Derivatization with potent electron-withdrawing groups, such as nitro or cyano groups, would be necessary to facilitate such transformations. nih.gov

Oxidation and Reduction Chemistry

The sulfur atom in the thiophene ring is susceptible to oxidation. This reaction proceeds in a stepwise manner, first forming the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. nih.govyoutube.com The electron-donating nature of the aromatic system and the 2-methyl group is expected to facilitate the initial oxidation step. nih.gov

The oxidation of thiophenes and their fused derivatives to sulfoxides and sulfones is a well-established transformation. nih.gov A variety of oxidizing agents can be employed to achieve this, with the choice of reagent and reaction conditions determining the final product. Milder oxidants or controlled stoichiometry tend to yield the sulfoxide, while more powerful reagents or excess oxidant lead to the sulfone. organic-chemistry.orgorganic-chemistry.org These oxidized derivatives, particularly the sulfones, are valuable synthetic intermediates. acs.org

The resulting benzo[b]naphtho[1,2-d]thiophene sulfoxides are noted for their photophysical properties and have been synthesized via biomimetic pathways. nih.govresearchgate.net

Table 2: Common Oxidizing Agents for Thiophene Derivatives

| Oxidizing Agent(s) | Typical Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfone | acs.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | researchgate.net |

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium(VII) | Sulfoxide and/or Sulfone (stepwise) | nih.gov |

| Periodic acid (H₅IO₆) / FeCl₃ | Sulfoxide | organic-chemistry.org |

Cycloaddition and Rearrangement Reactions

The oxidized derivatives of benzo[b]naphtho[1,2-d]thiophene, 2-methyl- are expected to participate in cycloaddition reactions. Benzo[b]thiophene S-oxides can function as dienes in [4+2] Diels-Alder reactions with electron-deficient dienophiles like alkynes and alkenes. iosrjournals.orgsemanticscholar.org These reactions typically proceed with the extrusion of sulfur monoxide (SO) to yield highly substituted naphthalene (B1677914) derivatives. iosrjournals.org

The corresponding S,S-dioxide (sulfone) is a potent dienophile and can react with dienes. Furthermore, both S-oxides and S,S-dioxides of benzo[b]thiophenes have been shown to undergo [3+2] cycloadditions with 1,3-dipoles such as nitrones. iosrjournals.orgafricaresearchconnects.com

Rearrangement reactions of the core structure are not common under thermal conditions. However, photochemical irradiation can lead to isomerization, forming Dewar-type thiophenes, which can then undergo thermal walk rearrangements. nih.gov Skeletal rearrangements have also been observed in related polycyclic systems under specific catalytic conditions, such as those promoted by silver catalysts in alkynol precursors. acs.org

Heteroatom-Directed Reactivity and Functionalization

The sulfur heteroatom can direct the regioselectivity of certain reactions, most notably metallation. Directed ortho-lithiation involves the deprotonation of the position adjacent to a heteroatom-containing group. baranlab.orgresearchgate.net In thiophene systems, lithiation typically occurs at the C2 position. wikipedia.org Since the C2 position in the target molecule is substituted with a methyl group, lithiation could potentially occur at the C1 position or at a site on the naphthyl ring that is sterically accessible and electronically favorable due to coordination with the sulfur atom. core.ac.uk

This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, carbonyl compounds, silyl (B83357) chlorides), providing a versatile route for the synthesis of specifically functionalized derivatives. rsc.org This strategy is a cornerstone for the controlled synthesis of substituted benzo[b]thiophenes. ktu.eduresearchgate.net

Bioisosteric Analogues and Chemical Derivatization

In medicinal chemistry, the thiophene ring is widely recognized as a bioisostere of the benzene (B151609) ring. nih.govacs.orgresearchgate.net This means it can often replace a phenyl group in a biologically active molecule without significant loss of activity, while potentially improving properties such as metabolic stability or receptor binding affinity. nih.gov The benzo[b]naphtho[1,2-d]thiophene scaffold can be considered a polycyclic aromatic hydrocarbon (PAH) analogue, where the sulfur atom modulates the electronic properties and potential for metabolism compared to all-carbon systems like benz[a]anthracene. nih.gov

Chemical derivatization of 2-methylbenzo(b)naphtho(1,2-d)thiophene can be achieved through the reaction pathways described previously. For instance:

Electrophilic substitution can introduce a variety of functional groups onto the aromatic core.

Heteroatom-directed functionalization via lithiation allows for the precise installation of substituents at specific positions.

Oxidation of the sulfur atom to a sulfoxide or sulfone alters the steric and electronic properties of the molecule and provides a handle for further reactions like cycloadditions.

These derivatization strategies are crucial for exploring structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of the molecule for applications in materials science. nih.govmdpi.com

Organic Semiconductors and Optoelectronic Devices

Thiophene-containing π-conjugated systems are integral to the field of organic electronics, finding use in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov The electronic properties of these materials can be finely tuned through chemical modification, such as the introduction of a methyl group, which can influence molecular packing and, consequently, device performance.

The charge carrier mobility is a critical parameter for the performance of organic semiconductors. While specific experimental data on the charge carrier mobility of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- is not extensively documented in current literature, studies on related thiophene-fused aromatic compounds provide valuable insights. For instance, the fusion of thiophene units into larger polycyclic aromatic frameworks has been shown to create materials with significant charge transport properties. One study on a thiophene-fused dibenzo[a,g]corannulene derivative demonstrated p-type transport properties with a hole mobility of 0.06 cm²/V·s. rsc.org

The molecular structure and solid-state packing of these compounds are key determinants of their charge transport characteristics. The planarity of the fused ring system, combined with the potential for intermolecular π-π stacking, facilitates the movement of charge carriers. The addition of a methyl group can influence this packing, potentially leading to either enhanced or diminished mobility depending on the resulting molecular arrangement. Further research is required to elucidate the specific charge transport properties of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl-.

Polycyclic aromatic sulfur heterocycles (PASHs) often exhibit interesting photoluminescent properties. ucf.edu Research on benzo[b]naphtho[1,2-d]thiophene sulfoxides, which are oxidized derivatives of the parent compound, has revealed excellent fluorescence characteristics, suggesting their potential for various applications. nih.gov While the luminescent properties of the specific 2-methyl derivative have not been detailed, the parent compound, benzo[b]thiophene, is known to be significantly more emissive than its constituent aromatic parts, benzene and thiophene. researchgate.net This suggests that the extended π-conjugated system of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- is likely to possess fluorescent properties.

The photophysical properties of such compounds are influenced by the extent of π-conjugation and the presence of heteroatoms. Structurally similar thiophene-fused polyaromatics have been shown to display significant differences in their photophysical and electrochemical properties based on small variations in their structure. mit.edu The introduction of a methyl group can further tune these properties by altering the electron density and molecular geometry.

Below is a hypothetical data table illustrating the kind of photophysical properties that would be relevant for this class of compounds.

| Property | Expected Range/Characteristic |

| Absorption Maximum (λ_max) | UV-Vis region |

| Emission Maximum (λ_em) | Blue-Green region |

| Quantum Yield (Φ_F) | Moderate to High |

| Stokes Shift | Dependent on molecular rigidity |

Note: This table is illustrative and not based on experimental data for Benzo(b)naphtho(1,2-d)thiophene, 2-methyl-.

The promising electronic and optical properties of thiophene-fused polyaromatics make them attractive candidates for use in OLEDs and OPVs. nih.gov In OLEDs, these materials can function as emissive layers or host materials due to their potential for efficient luminescence. The color of the emitted light can be tuned by modifying the chemical structure. For OPVs, these compounds can act as donor materials, which absorb light and generate excitons.

While there are no specific reports on the integration of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- into OLED or OPV devices, the broader class of thiophene-based materials is a cornerstone of organic semiconductor research. nih.gov The development of efficient synthesis methods for thiophene-fused polyaromatics is crucial for their application in these technologies. rsc.orgrsc.org

Catalysis and Industrial Chemical Processes

The application of thiophene derivatives in catalysis is an area of active research. While specific catalytic applications for Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- are not documented, the thiophene moiety itself is known to be involved in various catalytic processes. For instance, thiophene can be synthesized catalytically from the reaction of furan and hydrogen sulfide. researchgate.net Furthermore, the asymmetric synthesis of thiophene-derived compounds is an emerging field, highlighting the potential for creating chiral catalysts or ligands from these structures. rsc.org Polymeric semiconductors derived from thiophene have also been explored as photocatalysts for hydrogen production. mdpi.com The complex structure of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- could potentially be leveraged in designing novel catalysts with specific selectivities.

Sensor Technologies

Fluorescent chemosensors are an important application of luminescent organic molecules. The fluorescence of these compounds can be modulated by the presence of specific analytes. For example, a fluorescent probe based on a benzo[1,2-b:6,5-b']dithiophene-4,5-diamine has been developed for the sensitive and real-time visual monitoring of phosgene (B1210022). nih.gov Given the expected luminescent properties of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl-, it is plausible that it could serve as a scaffold for the development of new chemical sensors. The methyl group could be functionalized to introduce specific binding sites for target molecules.

Nanomaterial Fabrication

The synthesis of nanomaterials with tailored properties is a cornerstone of modern materials science. Organic molecules can be used as building blocks in the "bottom-up" fabrication of nanostructures. While there is no specific information on the use of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- in nanomaterial fabrication, thiophene-based materials, in general, are utilized in the creation of functional nanomaterials. The self-assembly properties of polycyclic aromatic compounds can be exploited to form ordered nanostructures, which is desirable for electronic applications. nih.gov The synthesis of nanoparticles and their integration into polymer-based fibers for various applications is a rapidly developing field where novel organic molecules could play a significant role. mdpi.com

Benzo(b)naphtho(1,2-d)thiophene, 2-methyl-: A Key Tracer in Geochemical and Environmental Analysis

The polycyclic aromatic sulfur heterocyclic (PASH) compound, 2-methylbenzo(b)naphtho(1,2-d)thiophene, serves as a significant molecule in the field of geochemistry. Its chemical structure and properties make it a valuable tracer for understanding the thermal history of organic matter in sedimentary basins, tracking the movement of petroleum, and identifying the presence of fossil fuels and their derivatives in the environment. This article explores the specific applications of this compound in advanced materials and chemical technologies, focusing on its role as a geochemical and environmental tracer.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- and its derivatives is intrinsically linked to the principles of green chemistry. Current synthetic strategies for similar compounds often involve multi-step processes with harsh reagents and generate significant waste. Future research will likely focus on developing more atom-economical and environmentally benign synthetic methodologies.

Key areas of exploration will include:

Catalytic C-H Arylation: Direct C-H arylation is emerging as a powerful tool for constructing complex aromatic systems, avoiding the need for pre-functionalized starting materials and thus reducing synthetic steps and waste. uwaterloo.ca

Greener Solvents and Catalysts: Research will likely move towards the use of more sustainable solvents, such as water or bio-derived solvents, and the development of reusable, non-toxic catalysts. nih.gov For instance, palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives has been successfully performed in water.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields, contributing to more energy-efficient processes. researchgate.net

A comparative table of conventional versus emerging green synthetic approaches is presented below:

| Feature | Conventional Synthesis | Future Green Synthesis |

| Reaction Steps | Often multi-step | One-pot, domino reactions |

| Starting Materials | Pre-functionalized | C-H activation |

| Solvents | Often hazardous organic solvents | Water, bio-solvents, ionic liquids |

| Catalysts | Often stoichiometric, toxic reagents | Recyclable, non-toxic catalysts |

| Energy Consumption | Often requires prolonged heating | Microwave-assisted, lower temperatures |

| Waste Generation | High | Minimized |

Exploration of Novel Derivatives with Tailored Electronic Properties

The electronic properties of thiophene-fused PAHs are highly tunable through the introduction of various functional groups. A major future research direction will be the synthesis and investigation of novel derivatives of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- with precisely tailored electronic and optical properties for specific applications in organic electronics. ijsr.net

Future research will likely focus on:

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be crucial in predicting how different substituents will affect the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting optical properties. nih.govacs.orgresearchgate.net This computational pre-screening can guide synthetic efforts towards the most promising derivatives.

Electron-Donating and Electron-Withdrawing Groups: The systematic introduction of electron-donating groups (like methoxy (B1213986) or alkyl chains) and electron-withdrawing groups (like cyano or fluoro) at various positions on the benzo[b]naphthothiophene core will be explored to fine-tune the bandgap and charge transport properties. nih.govnih.gov

Extended π-Conjugation: The synthesis of derivatives with extended π-conjugation, for example, by adding further aromatic or thiophene rings, will be investigated to achieve red-shifted absorption and emission spectra, which is desirable for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitting organic light-emitting diodes (OLEDs). rsc.org

The following table summarizes the expected effects of different substituent types on the electronic properties of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl-:

| Substituent Type | Example Groups | Expected Effect on Electronic Properties |

| Electron-Donating | -OCH₃, -CH₃, -NR₂ | Increase HOMO energy level, decrease ionization potential |

| Electron-Withdrawing | -CN, -NO₂, -CF₃ | Decrease LUMO energy level, increase electron affinity |

| Halogens | -F, -Cl, -Br | Inductive electron withdrawal, can influence molecular packing |

| Extended π-Systems | Phenyl, Thienyl | Red-shift in absorption/emission, smaller bandgap |

Advanced Characterization Beyond Current Capabilities

A deeper understanding of the structure-property relationships in Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- and its derivatives will necessitate the use of advanced characterization techniques that can probe their properties at the molecular and nanoscale.

Future research will increasingly rely on:

Scanning Tunneling Microscopy and Spectroscopy (STM/STS): These techniques will be employed to visualize the self-assembly of these molecules on surfaces and to directly measure the electronic properties of single molecules, providing insights into how intermolecular interactions influence the electronic structure. mdpi.com

Advanced Mass Spectrometry Techniques: Techniques like gas chromatography-mass spectrometry (GC-MS) with enhanced sensitivity will be crucial for the analysis of these compounds and their derivatives in various matrices. mdpi.comnih.gov

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques will be used to study the dynamics of excited states, which is essential for understanding and optimizing the performance of these materials in optoelectronic devices.

Synchrotron-Based X-ray Techniques: Techniques such as X-ray diffraction and absorption spectroscopy will provide detailed information about the molecular packing in thin films, which is critical for charge transport in organic field-effect transistors (OFETs).

Integration into Multi-Component Systems for Enhanced Performance

The true potential of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- and its derivatives will be realized through their integration into multi-component systems where they can act as the active material. Future research will focus on the design and fabrication of devices that leverage the unique properties of these compounds.

Key areas of development will include:

Organic Field-Effect Transistors (OFETs): Thiophene-fused PAHs are promising candidates for the semiconductor layer in OFETs due to their high charge carrier mobility. nih.govmdpi.com Research will focus on optimizing the device architecture and processing conditions to maximize performance.

Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of OPVs, derivatives of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- could contribute to enhancing power conversion efficiencies.

Organic Light-Emitting Diodes (OLEDs): Functionalized benzo[b]naphthothiophenes could serve as host or emissive materials in OLEDs, with the potential for highly efficient and color-tunable light emission. researchgate.net

Sensors: The sensitivity of the electronic properties of these compounds to their environment could be exploited for the development of chemical and biological sensors.

Role in Green Chemistry and Sustainable Technologies

Beyond high-performance electronics, future research will also explore the role of Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- and its derivatives in the context of green chemistry and sustainable technologies.

This includes:

Biodegradable Electronics: A long-term goal is the development of electronic devices that are biodegradable, reducing the growing problem of electronic waste. Thiophene-based polymers are being investigated for this purpose. uwaterloo.ca

Environmental Monitoring: Polycyclic aromatic sulfur heterocycles (PASHs) are important markers for environmental pollution. nih.govresearchgate.net Understanding the properties and degradation pathways of compounds like Benzo(b)naphtho(1,2-d)thiophene, 2-methyl- can contribute to better environmental monitoring and remediation strategies. The photo-oxidation of PASHs is a significant degradation process for crude oil spills. nih.gov

Sustainable Materials from Renewable Resources: There is a growing interest in synthesizing functional organic materials from biomass. Future research may explore pathways to produce thiophene-based compounds from renewable feedstocks. royalsocietypublishing.org

Q & A

Q. How do structural modifications (e.g., methyl substitution) influence the phosphorescence and electronic properties of polycyclic thiophenes?

- Approach : Compare the phosphorescence transition energies of 2-methyl derivatives with unsubstituted analogs using low-temperature luminescence spectroscopy. Correlate substituent effects (e.g., electron-donating methyl groups) with π-conjugation extension and spin-orbit coupling enhancements .

- Data Analysis : Construct quantitative structure-property relationships (QSPRs) using empirical data from structurally similar compounds (e.g., naphtho- and dibenzothiophenes) .

Q. What experimental strategies resolve contradictions in genotoxicity data for Benzo(b)naphtho(2,1-d)thiophene?

- Case Study : While negative in Salmonella TA98 and TA100 (standard plate tests), positive results in TA100 with metabolic activation (pre-incubation protocol) suggest protocol-dependent outcomes. Use mammalian cell assays (e.g., micronucleus or comet assays) to confirm in vitro findings .

- Mitigation : Optimize metabolic activation systems (e.g., S9 fraction concentration) and test multiple doses to rule out false negatives/positives .

Q. How can biocatalytic methods (e.g., dioxygenases) be leveraged for asymmetric oxidation of 2-methyl-Benzo(b)naphtho(1,2-d)thiophene?

- Enzyme Selection : Employ biphenyl dioxygenases (BPDOs) for cis-dihydroxylation of the aromatic system. Strain engineering (e.g., Pseudomonas spp.) enhances regioselectivity, particularly in pseudo-fjord regions .

- Analytical Workflow : Monitor reactions using chiral HPLC or capillary electrophoresis. X-ray crystallography of enzyme-substrate complexes clarifies binding modes .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.